2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline
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Overview
Description
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a methyl group at the second position and a 1-methylpiperidin-4-yloxy group at the third position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1h-indoles, have been reported to act as potent and selective antagonists of the 5-ht6 receptor . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in cognitive function .
Mode of Action
If it acts similarly to related compounds, it may bind to its target receptor and inhibit its activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
5-ht6 receptor antagonists are known to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
The lead compound from the series of [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1h-indoles shows a good pharmacokinetic profile .
Result of Action
Antagonism of the 5-ht6 receptor has been suggested to potentially provide effective treatment towards cognitive dysfunction associated with alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline typically involves the reaction of 2-methylquinoxaline with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: Lacks the 1-methylpiperidin-4-yloxy group.
3-[(1-Methylpiperidin-4-yl)oxy]quinoxaline: Lacks the methyl group at the second position.
Quinoxaline: The parent compound without any substituents.
Uniqueness
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is unique due to the presence of both the methyl group at the second position and the 1-methylpiperidin-4-yloxy group at the third position. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-3-(1-methylpiperidin-4-yl)oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(19-12-7-9-18(2)10-8-12)17-14-6-4-3-5-13(14)16-11/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPDDEDUBDWJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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